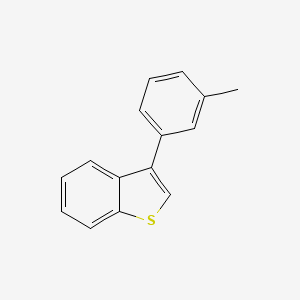
3-(3-Methylphenyl)-1-benzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a methyl group at the third position of the phenyl ring distinguishes this compound from other benzothiophene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1-benzothiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methylphenyl is coupled with a halogenated benzothiophene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.
Another method involves the cyclization of 3-(3-methylphenyl)thiophene-2-carboxylic acid using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . This reaction leads to the formation of the benzothiophene ring system with the methylphenyl substituent at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
3-(3-Methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring of the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzothiophene
Substitution: Nitrobenzothiophene, halogenated benzothiophene
科学研究应用
3-(3-Methylphenyl)-1-benzothiophene has several scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, for various industrial applications.
作用机制
The mechanism of action of 3-(3-Methylphenyl)-1-benzothiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by the conjugated π-system of the benzothiophene ring . In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The exact pathways and molecular interactions involved vary depending on the specific context of use.
相似化合物的比较
Similar Compounds
3-Methylbenzothiophene: Lacks the phenyl substituent, resulting in different electronic and chemical properties.
3-Phenylbenzothiophene: Lacks the methyl group, leading to variations in reactivity and applications.
3-(4-Methylphenyl)-1-benzothiophene: The methyl group is positioned differently, affecting the compound’s overall properties.
Uniqueness
3-(3-Methylphenyl)-1-benzothiophene is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its electronic properties and reactivity. This unique structure makes it suitable for specific applications in organic electronics and pharmaceuticals, where precise control over molecular properties is essential .
属性
分子式 |
C15H12S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI 键 |
GTBUGNUDCUEVRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CSC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)
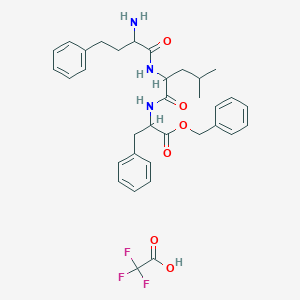
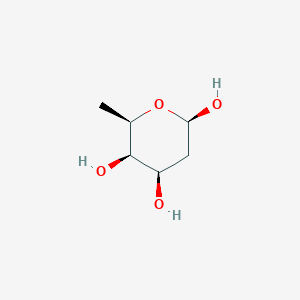
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115580.png)
![2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile](/img/structure/B14115603.png)
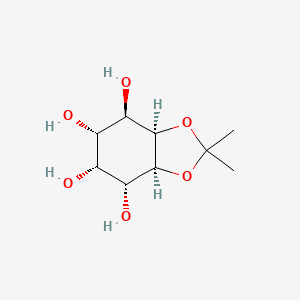
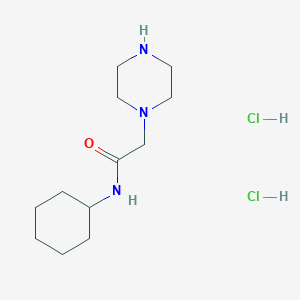
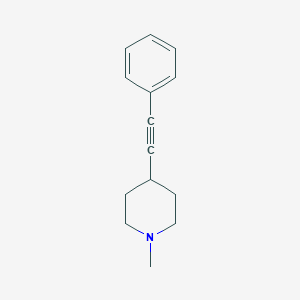
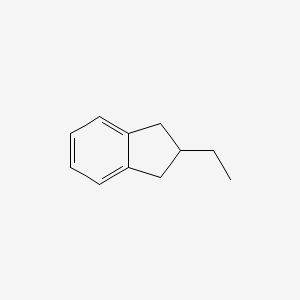
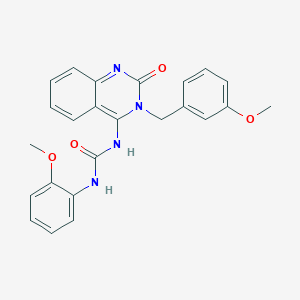
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)

![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
